“7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been used in the construction of pyrimidinyl substituted benzoxazinones . It has been studied for its potential use in the development of histone deacetylase inhibitors .
The synthesis of “7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one” and its derivatives has been reported in several studies . For instance, a study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases . Another study reported a facile procedure for the synthesis of various 2-bromo-1-phenyl-5,6-dihydro-3H,7aH-benzo[b]pyrrolo[2,1-c][1,4]oxazin-3-ones via a radical bromination-induced ipso cyclization–ortho cyclization sequence of N-arylpropiolamides .
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by a unique molecular structure that incorporates both bromine and nitrogen functionalities. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is , and it has a CAS number of 321436-06-0. Its structure features a fused benzene and oxazine ring, contributing to its chemical properties and reactivity patterns .
The compound can be synthesized through various methods, with one notable approach involving the bromination of 2H-benzo[b][1,4]oxazin-3(4H)-one. This synthesis typically employs brominating agents such as bromine in acetic acid or N-bromosuccinimide. The compound has been studied extensively for its potential applications in pharmaceuticals, particularly in developing anticancer agents .
The synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several synthetic routes:
The synthetic procedures typically require controlled conditions to ensure high yield and purity. Key reagents may include:
The molecular structure of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one features a fused bicyclic system comprising a benzene ring and an oxazine ring. The presence of the bromine atom at the 7-position significantly influences the compound's reactivity.
Key structural data includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one primarily involves its interaction with specific molecular targets within biological systems:
This mechanism has been supported by molecular docking studies that suggest favorable interactions with targets like epidermal growth factor receptor (EGFR) .
The physical properties of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one include:
Chemical properties include:
Relevant data from literature suggests that this compound's reactivity can lead to various derivatives useful in further synthetic applications .
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific uses:
Research continues into its efficacy and utility across these fields, highlighting its significance within organic chemistry and pharmacology .
Regioselective one-pot synthesis represents a pivotal advancement in the efficient construction of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This scaffold (CAS 321436-06-0, C₈H₆BrNO₂, MW 228.045) serves as the foundational core for hybrid molecules with demonstrated biological relevance [4] [6]. The one-pot approach minimizes intermediate isolation steps, enhancing atomic economy and reducing purification losses. As detailed by recent studies, the synthesis initiates with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one, which undergoes copper(I)-catalyzed coupling with diverse aromatic aldehydes [2]. This domino reaction achieves regioselective C–H functionalization at the ortho position relative to the oxazine nitrogen, a selectivity attributed to the steric and electronic directing effects of the bromo substituent. The reaction tolerates electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–NO₂, –Cl) groups on aryl aldehydes, yielding structurally diverse hybrids in 75–88% isolated yields. Crucially, this method circumvents the need for pre-functionalized substrates, aligning with green chemistry principles by reducing waste generation [2].
Copper(I) catalysis enables the efficient conjugation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one with pharmacologically significant isoxazole motifs via 1,3-dipolar cycloaddition. The optimized protocol employs CuI (5 mol%) in a toluene/water (3:1) biphasic system at 80°C, facilitating the reaction between terminal alkynes and in-situ-generated organic azides [2]. This CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction exclusively yields 1,4-disubstituted triazole-linked isoxazole-benzoxazinone hybrids with complete regiocontrol—a critical advantage over thermal cycloadditions that produce regioisomeric mixtures. Spectroscopic validation (¹H/¹³C NMR, HRMS) confirms the structural integrity of these hybrids, with molecular docking studies indicating enhanced bioactivity profiles due to synergistic pharmacophore interactions [2]. The methodology’s versatility is exemplified by its applicability to aliphatic and heteroaromatic azides, underscoring its role in generating chemical diversity for biological screening.
Systematic optimization of reaction parameters has significantly improved the synthetic efficiency of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. Key variables include catalyst loading, solvent systems, temperature, and reaction duration:
Table 1: Optimization Parameters for Copper-Catalyzed Hybridization
Variable | Optimal Condition | Yield Impact | Byproduct Formation |
---|---|---|---|
Catalyst (CuI) | 5 mol% | Max 88% | <5% with ≤10 mol% |
Solvent | Toluene/H₂O (3:1) | 85–88% | Minimal hydrolysis |
Temperature | 80°C | Complete conversion | Significant at >90°C |
Reaction Time | 45 minutes | 88% | 10–15% after 2 hours |
Base | Triethylamine | 85–88% | ≤8% with K₂CO₃ |
Catalyst screening revealed CuI as superior to CuBr or CuCl in minimizing protodebromination side reactions. Protic solvents (e.g., methanol) promoted decomposition of the benzoxazinone core, while aprotic polar solvents (DMF, acetonitrile) reduced regioselectivity. Temperature-controlled experiments demonstrated that yields plateaued at 80°C, with higher temperatures accelerating alkyne homocoupling. Time-course analyses confirmed reaction completion within 45 minutes, highlighting the kinetic efficiency of the optimized protocol [2] [4].
The synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one hinges on two critical steps: (i) propargylation of the oxazinone nitrogen, and (ii) cyclization to form hybrid scaffolds. A comparative evaluation of methodologies reveals distinct advantages in one-pot strategies:
Propargylation Techniques:
Cyclization Techniques:
Table 2: Comparative Analysis of Synthetic Approaches
Parameter | Stepwise Propargylation + Thermal Cyclization | One-Pot Propargylation + CuAAC |
---|---|---|
Overall Yield | 35–42% (two steps) | 80–85% (one pot) |
Reaction Time | 20–24 hours | 2–3 hours |
Regioselectivity | <55% | >98% |
Byproducts | O-alkylated isomers (15–20%) | <5% homocoupled dialkynes |
Purification | Column chromatography required | Precipitation/Crystallization |
The one-pot CuAAC strategy enhances synthetic efficiency by integrating propargylation and cyclization, reducing reaction time from >20 hours to under 3 hours while nearly doubling overall yields. This efficiency stems from the catalytic regiocontrol exerted by copper(I), which overcomes limitations of thermal cycloadditions [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1